2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde
CAS No.: 2106454-01-5
Cat. No.: VC6337896
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2106454-01-5 |
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Molecular Formula | C9H8N2O2S |
Molecular Weight | 208.24 |
IUPAC Name | 2-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-oxazole-5-carbaldehyde |
Standard InChI | InChI=1S/C9H8N2O2S/c1-5-8(14-6(2)11-5)9-10-3-7(4-12)13-9/h3-4H,1-2H3 |
Standard InChI Key | INRGFDLLIZDJIG-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C)C2=NC=C(O2)C=O |
Introduction
Chemical Identity and Structural Characteristics
2-(2,4-Dimethylthiazol-5-yl)oxazole-5-carbaldehyde (PubChem CID: 137891006) is a bicyclic organic compound with the molecular formula and a molecular weight of 208.24 g/mol . Its IUPAC name, 2-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-oxazole-5-carbaldehyde, reflects its dual heterocyclic architecture: a 2,4-dimethylthiazole ring fused to an oxazole moiety bearing a formyl group at position 5 .
Structural Features
The compound’s 2D structure (Fig. 1) reveals critical bonding patterns:
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Thiazole ring: Substituted with methyl groups at positions 2 and 4, enhancing steric bulk and electronic stability.
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Oxazole ring: Features a carbaldehyde (-CHO) group at position 5, introducing electrophilic reactivity for further functionalization.
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Conjugation: The planar arrangement of π-electrons across both rings facilitates delocalization, as evidenced by computational models .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 208.24 g/mol | |
SMILES Notation | CC1=C(SC(=N1)C)C2=NC=C(O2)C=O | |
InChI Key | INRGFDLLIZDJIG-UHFFFAOYSA-N |
Synthetic Methodologies
While direct synthesis protocols for 2-(2,4-dimethylthiazol-5-yl)oxazole-5-carbaldehyde remain undocumented in public literature, analogous thiazole-carbaldehyde syntheses provide actionable insights. Two predominant strategies emerge from patent and journal analyses:
Oxidative Hydroxymethylation
The preparation of 4-methyl-5-formylthiazole derivatives, as detailed in CA2483482A1 , employs TEMPO-mediated oxidation of hydroxymethyl precursors. For example:
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Substrate: 4-Methyl-5-hydroxymethyl-thiazole dissolved in dichloromethane.
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Oxidizing System: Sodium hypochlorite (12.5% w/v) with catalytic KBr and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) at 0–2°C .
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Workup: Organic layer separation, alkaline washing, and solvent evaporation yield formylthiazoles with >97% purity .
Adapting this method to 2-(2,4-dimethylthiazol-5-yl)oxazole-5-carbaldehyde would require:
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Precursor Modification: Introducing oxazole-5-methanol intermediates.
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Optimization: Adjusting stoichiometry to accommodate the dimethylthiazole’s steric effects.
Palladium-Catalyzed Coupling
Recent advances in C–H arylation, as demonstrated by Kim et al. , enable the functionalization of preformed thiazoles. A plausible route involves:
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Thiazole Synthesis: Constructing 2,4-dimethylthiazole via Hantzsch thiazole synthesis.
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Oxazole Formation: Coupling thiazole with oxazole-5-carbaldehyde using Pd(OAc)₂/Xantphos catalysis .
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Purification: Chromatographic separation to isolate the target compound.
Applications in Drug Discovery
Though direct pharmacological data for 2-(2,4-dimethylthiazol-5-yl)oxazole-5-carbaldehyde are lacking, structural analogs feature prominently in patent literature. For instance, AU2016302384A1 discloses thiazole-pyrimidine hybrids as kinase inhibitors, highlighting the therapeutic relevance of thiazole-oxazole scaffolds. Potential applications include:
Kinase Inhibition
The dimethylthiazole moiety may mimic ATP’s adenine binding, while the oxazole-aldehyde could covalently modify catalytic lysines.
Antibacterial Agents
Thiazole derivatives are known to disrupt bacterial cell wall synthesis, suggesting possible utility against Gram-positive pathogens.
Spectroscopic Characterization
While experimental spectra are unavailable, predicted data based on analogous compounds include:
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N).
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NMR:
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: δ 9.8–10.1 ppm (aldehyde proton), δ 2.5–2.7 ppm (methyl groups).
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: δ 190–195 ppm (aldehyde carbon), δ 150–160 ppm (heterocyclic carbons).
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Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to streamline production.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Computational Modeling: DFT studies to predict reactivity and binding modes.
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